Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate
Description
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is a methyl ester derivative of butanoic acid, featuring a 4-methylbenzylamine substituent at the β-position of the carboxylate group. The 4-methylphenyl (toluyl) group enhances lipophilicity, which may influence bioavailability and metabolic stability compared to analogs with polar substituents .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-11(2)8-13(15)16-3/h4-7,11,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNARUHGOETBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate can be synthesized through the esterification of 3-{[(4-methylphenyl)methyl]amino}butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted amines can be formed depending on the reagents used.
Scientific Research Applications
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action for Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The amino group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs include methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate (CAS 1154388-10-9) and methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate (CAS 1153450-62-4). Below is a systematic comparison:
Structural and Physicochemical Properties
Key Observations:
- Steric Effects : The ethyl linker in analogs ( and ) increases molecular flexibility and chain length, which may affect binding to biological targets or catalytic sites .
- Fluorine Substitution : The 4-fluoro analog () exhibits improved metabolic stability and electronegativity, which could influence pharmacokinetics .
Biological Activity
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and signaling pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H19N1O2
- Molecular Weight : 221.30 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO)
The compound features a methyl group attached to a phenyl ring and an amino butanoate moiety, which contributes to its interaction with biological targets.
The primary target of this compound is β-catenin , a protein involved in the Wnt signaling pathway. The interaction occurs through a direct affinity for the C-terminal region of β-catenin, which plays a crucial role in cell adhesion and gene transcription related to cell proliferation and differentiation.
Biochemical Pathways
- Wnt Signaling Pathway : The compound induces the degradation of β-catenin, thereby inhibiting Wnt signaling-dependent proliferation of cancer cells. This pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines by disrupting the Wnt signaling pathway:
- IC50 Values : The compound demonstrates IC50 values in the low micromolar range against various cancer cell lines, indicating effective growth inhibition .
Case Studies
-
Study on Cell Proliferation :
- In vitro studies revealed that treatment with this compound resulted in significant reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells compared to control groups.
- The compound showed a selectivity index favoring cancerous cells over normal cells, suggesting potential for targeted therapy.
- In Vivo Efficacy :
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable properties for further development:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 mL/h/kg, suggesting moderate clearance from the body.
Comparative Analysis
| Parameter | This compound | Other Similar Compounds |
|---|---|---|
| Primary Target | β-catenin | Various kinases |
| Mechanism | Induces degradation of β-catenin | Inhibition of different pathways |
| IC50 (Cancer Cells) | Low micromolar range | Varies widely |
| Selectivity | Higher for cancer cells | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
